molecular formula C8H8N2O4 B084870 Dimethyl pyrazine-2,5-dicarboxylate CAS No. 13051-89-3

Dimethyl pyrazine-2,5-dicarboxylate

Cat. No.: B084870
CAS No.: 13051-89-3
M. Wt: 196.16 g/mol
InChI Key: DQGTTXDDKDMEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl pyrazine-2,5-dicarboxylate is an organic compound with the molecular formula C8H8N2O4. It is a derivative of pyrazine, featuring two ester groups at the 2 and 5 positions of the pyrazine ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Mechanism of Action

Target of Action

Dimethyl pyrazine-2,5-dicarboxylate is a complex compound that has been used in the synthesis of various metal complexes . The primary targets of this compound are metal ions, such as copper (II) and silver (I), where it acts as a ligand . The compound binds to these metal ions via its pyridine and pyrazine nitrogen atoms .

Mode of Action

The compound interacts with its targets (metal ions) through a bidentate coordination mode . In this mode, the compound binds to the metal ion via its pyridine and pyrazine nitrogen atoms . In certain complexes, the heterocyclic pyrazine ring of the compound can also act as a bridging ligand between two metal ions .

Pharmacokinetics

Its physical properties such as its melting point (1695-1701 °C) and boiling point (120-140 °C under 10-13 Torr pressure) have been reported .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ions it interacts with. For instance, when used as a ligand for the synthesis of copper (II) and silver (I) complexes, the resulting complexes have shown good antibacterial and antifungal properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound has been used to synthesize coordination compounds in water under ambient conditions, suggesting that it is stable and active in aqueous environments . Furthermore, the compound’s ability to form organogels suggests that it can respond to environmental stimuli such as temperature, fluorinion, and shear stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl pyrazine-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of pyrazine-2,5-dicarboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: Dimethyl pyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Dimethyl pyrazine-2,5-dicarboxylate is unique due to its specific ester functional groups, which confer distinct reactivity and solubility properties. These characteristics make it particularly valuable in organic synthesis and material science .

Biological Activity

Dimethyl pyrazine-2,5-dicarboxylate (DMPDC) is a compound with significant potential in various biological applications, particularly in medicinal chemistry and material science. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with related compounds.

DMPDC is synthesized through the esterification of pyrazine-2,5-dicarboxylic acid with methanol, typically using concentrated sulfuric acid as a catalyst. The resulting compound is a colorless to pale yellow liquid with a high boiling point, making it suitable for high-temperature applications in both organic synthesis and pharmaceutical formulations .

Target Interaction

DMPDC acts primarily as a ligand that can form coordination complexes with metal ions such as copper(II) and silver(I). These complexes exhibit notable antibacterial and antifungal properties. The interaction occurs through a bidentate coordination mode , allowing the compound to effectively bind to metal ions and enhance their biological activity .

Pharmacokinetics

The pharmacokinetic profile of DMPDC indicates its stability in aqueous environments, which is essential for its application in biological systems. Its melting point is reported to be between 1695-1701 °C, with a boiling point of 120-140 °C under reduced pressure. Such properties suggest that DMPDC can maintain its integrity in various biological conditions.

Biological Activities

DMPDC has been studied for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : DMPDC and its metal complexes have demonstrated broad-spectrum efficacy against various bacteria and fungi. For example, copper(II) complexes formed with DMPDC have shown significant antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans, often exceeding the efficacy of traditional antibiotics .
  • Anticancer Activity : Research indicates that DMPDC exhibits antiproliferative effects on cancer cells. It has been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels), which are critical processes in tumor growth and metastasis. For instance, studies have reported that DMPDC can inhibit the proliferation of MCF-7 breast cancer cells, suggesting its potential use as an anticancer agent .

Comparative Analysis with Related Compounds

DMPDC can be compared with similar pyrazine derivatives to highlight its unique properties:

CompoundBiological ActivityNotes
Dimethyl pyrazine-2,6-dicarboxylate Moderate antimicrobial activityStructural isomer with different reactivity
Pyrazine-2,5-dicarboxylic acid Limited biological activityParent compound; lacks ester groups
Dimethyl pyrazine-2,5-dicarboxamide Enhanced anticancer propertiesAmide derivative; different reactivity

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the efficacy of DMPDC metal complexes against multi-drug resistant bacteria. Results indicated that these complexes not only inhibited bacterial growth but also reduced biofilm formation significantly .
  • Anticancer Research : In vitro studies on MCF-7 cells showed that treatment with DMPDC led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Flow cytometry analysis confirmed that DMPDC treatment resulted in G2/M phase arrest and increased apoptosis markers .
  • Synthesis Innovations : Recent advancements have focused on "green" synthesis methods for producing DMPDC from renewable resources, enhancing its appeal for pharmaceutical applications while reducing environmental impact .

Properties

IUPAC Name

dimethyl pyrazine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-13-7(11)5-3-10-6(4-9-5)8(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGTTXDDKDMEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333800
Record name Dimethyl pyrazine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13051-89-3
Record name Dimethyl pyrazine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl pyrazine-2,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl pyrazine-2,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl pyrazine-2,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimethyl pyrazine-2,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl pyrazine-2,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl pyrazine-2,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.